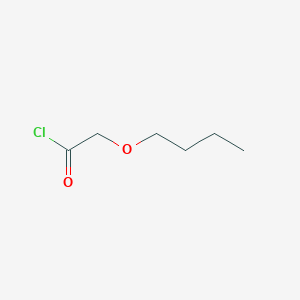

n-Butoxyacetyl chloride

Description

n-Butoxyacetyl chloride (C₆H₁₁ClO₂) is an acyl chloride derivative characterized by a butoxy group (-O-(CH₂)₃CH₃) attached to an acetyl chloride moiety. This compound is typically used in organic synthesis as a reactive intermediate for introducing the butoxyacetyl group into target molecules, such as in the preparation of esters, amides, or pharmaceuticals. Its high reactivity stems from the electrophilic acyl chloride functional group, which readily undergoes nucleophilic substitution or acylation reactions.

Properties

IUPAC Name |

2-butoxyacetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-2-3-4-9-5-6(7)8/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYXCTNJHWITDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56680-70-7 | |

| Record name | 2-butoxyacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Butoxyacetyl chloride can be synthesized through the reaction of n-butyl alcohol with acetyl chloride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods: In industrial settings, n-butoxyacetyl chloride is produced by the continuous chlorination of n-butyl alcohol using hydrochloric acid. This method involves reactive distillation, where the reaction and separation stages are integrated to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions:

Nucleophilic Acyl Substitution: n-Butoxyacetyl chloride undergoes nucleophilic acyl substitution reactions with various nucleophiles such as amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively

Hydrolysis: In the presence of water, n-butoxyacetyl chloride hydrolyzes to form n-butoxyacetic acid and hydrochloric acid.

Common Reagents and Conditions:

Amines: React with n-butoxyacetyl chloride to form amides under mild conditions.

Alcohols: React to form esters, typically in the presence of a base to neutralize the hydrochloric acid formed.

Water: Hydrolysis occurs readily, especially in the presence of a base.

Major Products Formed:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

n-Butoxyacetyl chloride is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Material Science: Used in the preparation of polymers and resins.

Biological Research: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.

Mechanism of Action

The mechanism of action of n-butoxyacetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on Butachlor (N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide), a chloroacetamide herbicide, which shares partial structural similarities with n-Butoxyacetyl chloride but differs in functional groups and applications. Below is a comparative analysis based on the evidence and chemical principles:

Functional Group Reactivity

- n-Butoxyacetyl Chloride : Contains an acyl chloride group (-COCl), which is highly reactive toward nucleophiles (e.g., water, alcohols, amines). This makes it suitable for rapid acylation reactions.

- Butachlor : Features a chloroacetamide group (-Cl-C(=O)-N-) and a bulky 2,6-diethylphenyl substituent. Its reactivity is moderated by the amide group, which is less electrophilic than acyl chlorides, making it more stable but still effective as a herbicide .

Structural and Application Differences

Physical Properties (Based on Butachlor Data)

- Butachlor :

- n-Butoxyacetyl Chloride : Expected to have lower molecular weight (167.6 g/mol) and higher volatility/reactivity due to the absence of bulky aromatic groups.

Toxicity and Handling

- Requires careful handling due to its persistence in soil .

Limitations of the Evidence

The provided materials lack direct information on n-Butoxyacetyl chloride, focusing instead on Butachlor and unrelated compounds (e.g., anthocyanins in ). Further experimental studies or authoritative databases (e.g., PubChem, Reaxys) would be required to validate properties like solubility, stability, and reaction kinetics for n-Butoxyacetyl chloride.

Biological Activity

n-Butoxyacetyl chloride, a derivative of acetyl chloride, is an organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. This article delves into the biological activity of n-Butoxyacetyl chloride, summarizing its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

n-Butoxyacetyl chloride is characterized by its structure, which includes a butoxy group attached to an acetyl chloride moiety. Its chemical formula is . The presence of the butoxy group enhances its solubility in organic solvents, making it suitable for various chemical reactions.

The antimicrobial activity of n-Butoxyacetyl chloride is primarily attributed to its ability to disrupt bacterial cell membranes. This disruption can lead to increased permeability and eventual cell lysis. Additionally, it may interfere with essential cellular processes, such as protein synthesis and metabolic pathways.

Case Studies

-

Antibacterial Efficacy :

A study evaluated the antibacterial properties of n-Butoxyacetyl chloride against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 64 μg/mL. -

Comparative Analysis :

In a comparative study with other acetyl derivatives, n-Butoxyacetyl chloride exhibited superior antibacterial properties compared to its counterparts. The study highlighted that the butoxy group plays a crucial role in enhancing the compound's efficacy by improving its lipophilicity and membrane penetration capabilities.

Data Tables

The following table summarizes the antibacterial activity of n-Butoxyacetyl chloride against various bacterial strains:

| Bacterial Species | MIC (μg/mL) | Gram Stain | Morphology |

|---|---|---|---|

| Staphylococcus aureus | 32 | Positive | Spherical |

| Escherichia coli | 64 | Negative | Rod-shaped |

| Pseudomonas aeruginosa | 128 | Negative | Rod-shaped |

Research Findings

Recent research has focused on synthesizing new derivatives of n-Butoxyacetyl chloride to enhance its biological activity. These studies often explore modifications to the butoxy group or the introduction of additional functional groups to improve efficacy and reduce toxicity.

-

Synthesis of Derivatives :

A series of derivatives were synthesized, leading to compounds with improved antimicrobial properties. For example, modifications at the acetyl position resulted in compounds that exhibited enhanced activity against resistant bacterial strains. -

Toxicity Assessments :

Toxicity studies conducted on human cell lines indicated that while n-Butoxyacetyl chloride is effective against bacteria, it exhibits relatively low cytotoxicity at therapeutic concentrations. This characteristic makes it a promising candidate for further development as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for n-butoxyacetyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer: The synthesis typically involves the reaction of n-butoxyacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or toluene. Catalytic dimethylformamide (DMF) may accelerate the reaction. Optimization includes monitoring reaction completion via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1.2 acid-to-chlorinating agent). Post-synthesis, purification via fractional distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) is recommended. Confirm purity using ¹H-NMR (δ ~4.0 ppm for the butoxy group, δ ~3.6 ppm for the acetyl chloride) and GC-MS (base peak at m/z 136 for the acyl fragment) .

Q. Which spectroscopic techniques are most reliable for characterizing n-butoxyacetyl chloride?

- Methodological Answer: Use a combination of ¹H/¹³C-NMR, IR spectroscopy, and GC-MS. Key NMR signals include:

- ¹H-NMR : δ 0.9–1.6 ppm (butyl chain protons), δ 3.4–3.6 ppm (OCH₂), δ 4.1–4.3 ppm (COCl adjacent CH₂).

- IR : Strong C=O stretch at ~1800 cm⁻¹ (acyl chloride), C-O-C asymmetric stretch at ~1250 cm⁻¹.

GC-MS should show a molecular ion peak at m/z 150 (C₆H₁₁ClO₂) and fragmentation patterns consistent with butoxy and acetyl chloride moieties .

Q. What safety protocols are critical when handling n-butoxyacetyl chloride in laboratory settings?

- Methodological Answer: Use a fume hood, nitrile gloves, and chemical-resistant goggles. Store under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis. Neutralize spills with sodium bicarbonate (NaHCO₃) or calcium oxide (CaO). Emergency eyewash stations and neutralizing solutions (e.g., 5% sodium thiosulfate) must be accessible. Monitor airborne concentrations via gas detectors calibrated for acyl chlorides .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting or GC-MS fragments) be resolved during characterization?

- Methodological Answer: Cross-validate using high-resolution MS (HRMS) to confirm molecular formulas and 2D-NMR (e.g., COSY, HSQC) to assign coupling patterns. For GC-MS anomalies, compare retention indices with authentic standards and reanalyze using alternative columns (e.g., DB-FFAP for polar derivatives). Computational tools like Gaussian (DFT calculations) can predict NMR/IR spectra to identify structural discrepancies .

Q. What mechanistic insights explain the reactivity of n-butoxyacetyl chloride in nucleophilic acyl substitution reactions?

- Methodological Answer: Kinetic studies (e.g., stopped-flow UV-Vis) under varying nucleophile concentrations (e.g., amines, alcohols) can elucidate the SN² vs. tetrahedral intermediate pathways. Isotopic labeling (e.g., ¹⁸O in the acyl group) combined with MS analysis tracks oxygen exchange. Solvent effects (polar aprotic vs. nonpolar) on reaction rates should be quantified to assess transition-state stabilization .

Q. How can researchers design experiments to study the hydrolytic degradation of n-butoxyacetyl chloride under environmental conditions?

- Methodological Answer: Conduct pH-dependent hydrolysis studies (pH 2–12) at 25–50°C, monitoring via HPLC-UV (λ = 210 nm) or LC-MS. Quench aliquots at intervals with NaHCO₃ and derivatize residual chloride ions with mercuric nitrate for titrimetric analysis. Activation energy (Eₐ) can be derived from Arrhenius plots. Compare degradation products (e.g., n-butoxyacetic acid) with synthetic standards .

Q. What computational approaches predict the stability and reactivity of n-butoxyacetyl chloride in complex mixtures?

- Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) model solvation effects, while quantum mechanics (QM) calculations (e.g., DFT/B3LYP/6-31G*) predict electrophilicity (via Fukui indices) and bond dissociation energies (BDEs). Pair with COSMO-RS to simulate partitioning in multi-component systems. Validate predictions against experimental kinetic data .

Q. Which analytical strategies identify trace byproducts formed during large-scale synthesis?

- Methodological Answer: Employ hyphenated techniques like GC×GC-TOF/MS or UHPLC-Q-Exactive HRMS for high sensitivity. Solid-phase microextraction (SPME) pre-concentrates volatile byproducts. For non-volatiles, derivatize with pentafluorobenzyl bromide and analyze via GC-ECD. Statistical analysis (PCA) of spectral libraries distinguishes artifacts from true byproducts .

Q. How do steric and electronic effects of the butoxy group influence the acyl chloride’s thermal stability?

- Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) quantifies decomposition temperatures. Compare with analogs (e.g., methoxyacetyl chloride) to isolate steric contributions. Computational NBO analysis identifies electron donation from the butoxy oxygen to the acyl chloride moiety, stabilizing the molecule. Correlate with DSC data to map phase transitions .

Q. What experimental frameworks assess the compound’s interactions with biomolecules (e.g., enzymes or DNA)?

- Methodological Answer:

Use fluorescence quenching assays (e.g., with BSA or DNA intercalators) to monitor binding. For covalent adducts, employ ESI-MS/MS to identify modified residues. Molecular docking (AutoDock Vina) predicts binding sites, validated by mutagenesis studies. Assess cytotoxicity via MTT assays in cell lines (e.g., HepG2) to contextualize biological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.